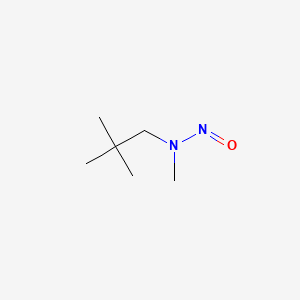

N-NITROSOMETHYL(2,2-DIMETHYLPROPYL)AMINE

Descripción

General Context of Nitrosamine (B1359907) Chemistry within Research Paradigms

N-nitrosamines are organic compounds characterized by the functional group R₂N-N=O, where R is typically an alkyl or aryl group. ntnu.no Their formation often occurs from the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrites, under acidic conditions. nih.gov This reaction is of significant interest to researchers due to its occurrence in various environments, including food, industrial settings, and even within the human body (in vivo). ntnu.nonih.gov

The scientific community's focus on nitrosamines began in earnest in the mid-1950s when their carcinogenic properties were first reported. ntnu.nowikipedia.org Subsequent research has confirmed that a large percentage of tested nitrosamines are carcinogenic in a wide range of animal models. wikipedia.org This has led to their classification as probable human carcinogens. ntnu.no The mechanism of their carcinogenicity is generally understood to involve metabolic activation, often by cytochrome P450 enzymes, which converts the nitrosamine into a reactive alkylating agent that can damage DNA. nih.gov

In academic research, nitrosamines serve as crucial model compounds for studying the mechanisms of chemical carcinogenesis, DNA damage and repair, and the metabolic pathways involved in the activation and detoxification of xenobiotics. nih.gov The diversity of their structures allows for systematic studies on how different alkyl or aryl groups influence their biological activity.

Significance of N-Nitrosomethyl(2,2-dimethylpropyl)amine as a Model Compound in Chemical and Biological Investigations

While specific research on this compound is limited, its structure suggests its potential as a valuable model compound. The presence of a neopentyl group (2,2-dimethylpropyl) attached to the nitrosamino function introduces significant steric bulk. This structural feature is of interest for several reasons:

Steric Effects on Reactivity: The bulky neopentyl group can influence the rate and mechanism of chemical reactions, including its formation from precursors and its metabolic activation. Studying these effects can provide insights into how the steric environment around the N-nitroso group affects its biological properties.

Metabolic Pathways: The metabolism of the neopentyl group is of interest in toxicology and drug metabolism studies. Investigating how this group is metabolized in the context of a nitrosamine can contribute to a broader understanding of the biotransformation of xenobiotics with sterically hindered moieties.

Structure-Activity Relationships: By comparing the biological activity of this compound with other nitrosamines that have less bulky alkyl groups (e.g., N-Nitrosodimethylamine or N-Nitrosodiethylamine), researchers can elucidate structure-activity relationships. This can help in predicting the carcinogenic potential of other, less-studied nitrosamines.

Interactive Data Table: Physicochemical Properties of Related Nitrosamines

Due to the limited availability of specific data for this compound, the following table presents data for structurally related nitrosamines to provide a comparative context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Nitrosomethyl-n-propylamine | 924-46-9 | C₄H₁₀N₂O | 102.14 |

| N-Nitrosomethyl-2,3-dihydroxypropylamine | 86451-37-8 | C₄H₁₀N₂O₃ | 134.13 |

| N-Nitrosomethyl(1,2-dimethylpropyl)amine | 130985-77-2 | Not Available | Not Available |

Overview of Current Research Landscape and Gaps Pertaining to the Chemical Compound

The current research landscape for N-nitrosamines is extensive, with a strong focus on their detection in food and pharmaceuticals, their mechanisms of carcinogenesis, and methods for their removal or detoxification. nih.govacs.org However, a significant gap exists in the scientific literature concerning this compound specifically.

Similarly, detailed investigations into its biological effects, such as its carcinogenicity or mutagenicity, are lacking. While studies have compared the carcinogenicity of other nitrosamines with different alkyl substituents, such as N-nitrosobis(2-oxopropyl)amine and N-nitrosomethyl(2-oxopropyl)amine, similar comparative studies involving this compound have not been published. nih.gov

The primary research gap, therefore, is the absence of fundamental chemical and biological data for this compound. Future research should focus on:

Synthesis and Characterization: Developing and documenting a reliable synthetic route for this compound and fully characterizing its physicochemical properties.

Toxicological Studies: Conducting in vitro and in vivo studies to assess its mutagenic and carcinogenic potential.

Metabolic Studies: Investigating its metabolic fate to understand how the neopentyl group influences its biotransformation and potential for DNA adduction.

Addressing these research gaps will not only provide valuable information about this specific compound but also contribute to a more comprehensive understanding of the structure-activity relationships within the broader class of N-nitrosamines.

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2,2-dimethylpropyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(2,3)5-8(4)7-9/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAQPCFJFQRDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878852 | |

| Record name | N-NITROSO-METHYL-NEOPENTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31820-22-1 | |

| Record name | Methyl(neopentyl)nitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031820221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-NITROSO-METHYL-NEOPENTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL(NEOPENTYL)NITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRM3W9BWK5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Formation Pathways of N Nitrosomethyl 2,2 Dimethylpropyl Amine

Nitrosation Reactions of Precursor Amines Relevant to N-Nitrosomethyl(2,2-dimethylpropyl)amine

The fundamental reaction leading to N-nitrosamines is nitrosation, which involves the reaction of an amine with a nitrosating agent. researchgate.net The susceptibility of an amine to nitrosation is highly dependent on its structure—whether it is primary, secondary, or tertiary—and the reaction conditions. researchgate.netnih.gov

Classical nitrosation typically occurs in acidic conditions where nitrite (B80452) is converted into more potent nitrosating species. researchgate.net The mechanisms for secondary and tertiary amines, the precursors to this compound, differ significantly.

Secondary Amines: The most direct pathway to this compound is the nitrosation of its secondary amine precursor, N-methyl-2,2-dimethylpropylamine. Secondary amines are generally the most reactive precursors for stable nitrosamine (B1359907) formation. nih.gov Under acidic conditions, nitrous acid (HNO₂) forms the electrophilic nitrosonium cation (NO⁺) or dinitrogen trioxide (N₂O₃), which is readily attacked by the nucleophilic nitrogen of the secondary amine. researchgate.netlibretexts.org The reaction proceeds through the formation of an N-N bond, followed by deprotonation to yield the stable N-nitrosamine. researchgate.net The rate of this reaction is often optimal at a pH of approximately 2.5-3.4, which represents a balance between the formation of the active nitrosating agent and the availability of the unprotonated, nucleophilic amine. freethinktech.com

Tertiary Amines: Tertiary amines can also serve as precursors to N-nitrosamines through a process known as nitrosative dealkylation. freethinktech.comsci-hub.se This pathway is generally much slower than the direct nitrosation of secondary amines, reportedly by a factor of over 1000. freethinktech.comsci-hub.se The mechanism involves an initial attack of the tertiary amine on the nitrosating agent to form a quaternary N-nitrosoammonium ion. sci-hub.se This intermediate is unstable and fragments, typically by losing nitroxyl (B88944) (HNO), to generate an iminium ion and a secondary amine. sci-hub.se This newly formed secondary amine can then be readily nitrosated to form the final N-nitrosamine product. sci-hub.se For an unsymmetrical tertiary amine, the cleavage is affected by the size of the alkyl groups, with bulkier groups being cleaved less readily. sci-hub.se Therefore, a tertiary amine containing a methyl group and a 2,2-dimethylpropyl (neopentyl) group could fragment to yield N-methyl-2,2-dimethylpropylamine, which would then be nitrosated.

Table 1: Comparison of Classical Nitrosation Mechanisms

| Amine Type | Precursor Example | Key Steps | General Reactivity |

| Secondary | N-methyl-2,2-dimethylpropylamine | 1. Formation of nitrosating agent (e.g., N₂O₃). 2. Nucleophilic attack by amine nitrogen. 3. Deprotonation to form N-nitrosamine. | High, most direct pathway. nih.gov |

| Tertiary | e.g., N,N-dimethyl(2,2-dimethylpropyl)amine | 1. Formation of quaternary N-nitrosoammonium ion. 2. Fragmentation to an iminium ion and a secondary amine (nitrosative dealkylation). 3. Nitrosation of the resulting secondary amine. | Low, generally >1000 times slower than secondary amines. freethinktech.comsci-hub.se |

Beyond the classical acid-catalyzed reaction with nitrite, N-nitrosamines can be formed through several other pathways. These non-classical routes can involve different nitrosating agents or precursors and may occur under neutral or even basic conditions.

Other nitrogen-containing compounds can also be N-nitrosated, including amides, carbamates, ureas, hydrazines, and hydrazones. researchgate.netresearchgate.net For instance, hydrazones can be oxidized by ozone to form nitrosamines. researchgate.net Another non-conventional method involves the electrochemical oxidation of nitrite ions in weakly basic media, which generates a nitrosating agent capable of reacting with secondary amines to form N-nitrosamines in high yields. researchgate.net This approach avoids the need for strong acids. researchgate.net Additionally, bromonitromethane (B42901) has been shown to convert secondary amines to N-nitrosamines at room temperature through the reaction of an iminium ion intermediate with a nitrite ion. semanticscholar.org

Catalytic Effects and Environmental Conditions Influencing this compound Formation

The rate and yield of N-nitrosamine formation are not solely dependent on the precursor amine and nitrosating agent; they are also heavily influenced by the surrounding chemical environment, including pH and the presence of various catalysts.

The primary source of the nitroso group is often sodium nitrite, but nitrite itself is a weak nitrosating agent. nih.gov In acidic solutions (pH < 5), nitrite is protonated to form nitrous acid (HNO₂). researchgate.net Nitrous acid exists in equilibrium with more powerful nitrosating agents, primarily dinitrogen trioxide (N₂O₃), which is considered the main agent in moderately acidic solutions. researchgate.netnih.gov

Other relevant nitrosating species include:

Dinitrogen Tetroxide (N₂O₄): This nitrogen oxide can also nitrosate amines. nih.gov

Nitrosyl Halides (XNO): In the presence of halide ions like chloride (Cl⁻) or bromide (Br⁻), nitrous acid can form highly reactive nitrosyl halides, which are potent nitrosating agents. nih.gov

Nitrosonium Ion (NO⁺): This highly electrophilic species is present in strongly acidic solutions of nitrous acid and can react directly with amines. libretexts.org

The formation and reactivity of these species are pH-dependent. While acidic conditions favor the formation of powerful nitrosating agents like N₂O₃, basic conditions favor the unprotonated, more nucleophilic form of the amine. freethinktech.com This interplay results in a maximum reaction rate at a weakly acidic pH. freethinktech.com

Table 2: Key Nitrosating Species and Their Formation Conditions

| Nitrosating Species | Formula | Formation Condition | Reactivity |

| Dinitrogen Trioxide | N₂O₃ | Equilibrium from nitrous acid in acidic solution (2 HNO₂ ⇌ N₂O₃ + H₂O). researchgate.net | High, primary agent in many nitrosation reactions. nih.gov |

| Nitrous Acid | HNO₂ | Protonation of nitrite (NO₂⁻ + H⁺ ⇌ HNO₂). researchgate.net | Weak, acts as a precursor to stronger agents. nih.gov |

| Nitrosyl Halides | XNO (X=Cl, Br) | Reaction of nitrous acid with halide ions. nih.gov | Very high. |

| Nitrosonium Ion | NO⁺ | Present in strongly acidic solutions of HNO₂. libretexts.org | Very high. |

| Dinitrogen Tetroxide | N₂O₄ | Nitrogen oxide capable of nitrosation. nih.gov | High. |

Several chemical species can catalyze the nitrosation of amines, accelerating the reaction even under conditions that would otherwise be unfavorable.

Anionic Catalysts: Nucleophiles such as thiocyanate (B1210189) (SCN⁻) and halide ions (e.g., Br⁻, I⁻) can react with nitrous acid to form highly reactive nitrosyl intermediates (e.g., nitrosyl thiocyanate), which then rapidly nitrosate the amine. nih.gov This catalysis is particularly effective in acidic solutions. nih.gov

Formaldehyde (B43269): Carbonyl compounds, especially formaldehyde, can significantly enhance N-nitrosamine formation, particularly at neutral or basic pH. nih.govacs.org The proposed mechanism involves the reaction of the secondary amine with formaldehyde to form an iminium ion. nih.govacs.org This iminium ion is highly reactive towards nucleophiles like nitrite, leading to the formation of the N-nitrosamine. nih.gov This pathway provides an alternative to the acid-catalyzed mechanism and can be relevant in various environmental and industrial settings. nih.govacs.org

Ozone: Ozone can promote nitrosamine formation through pathways like the oxidation of hydrazones. researchgate.net

Metal Ions: Certain metal ions can act as catalysts. For example, N-nitrosamines can form rapidly from nitric oxide and secondary amines in the presence of silver(I) salts. semanticscholar.org

Industrial and Environmental Formation Scenarios for this compound

The unintentional formation of N-nitrosamines, including potentially this compound, can occur in various settings where precursor amines and nitrosating agents coexist.

Industrial Settings: The rubber and pesticide industries are known environments where nitrosamines may be found. nih.govacs.org Amines are often used as accelerators and stabilizers in rubber manufacturing, and their reaction with nitrogen oxides from the air or other sources can lead to nitrosamine formation.

Water Treatment: Water disinfection processes, particularly chloramination, are a well-documented source of N-nitrosamine formation. nih.gov While the mechanism is complex and not fully understood, it is proposed to involve the reaction of amine precursors with chloramines to form hydrazine-like intermediates that are subsequently oxidized to nitrosamines. nih.govacs.org The presence of N-methyl-2,2-dimethylpropylamine or related tertiary amines as contaminants in water sources could lead to the formation of its corresponding nitrosamine during disinfection.

Amine-Based CO₂ Capture: Industrial processes that use amine solutions to capture carbon dioxide can also be a source of nitrosamines. The amines can degrade and react with nitrogen oxides (NOx) present in flue gas to form these compounds. nih.gov

Activated Carbon: Research has shown that activated carbon, widely used for water purification, can itself catalyze the formation of nitrosamines from amine precursors, either with or without the presence of nitrite. acs.orgresearchgate.net

Formation in Industrial Processes and Products

The inadvertent formation of N-nitrosamines is a concern in various industrial settings and consumer products. This generally occurs when a secondary or tertiary amine precursor is present along with a nitrosating agent. nih.gov

Key Components for Formation:

Nitrosatable Amine: For this compound, the precursor is methyl(2,2-dimethylpropyl)amine. The structure of this amine, particularly the steric hindrance provided by the bulky 2,2-dimethylpropyl (neopentyl) group, is expected to influence the rate of nitrosation. nih.gov Steric effects near the nitrogen atom can decrease the accessibility of the nitrogen's lone pair of electrons to the nitrosating agent, thereby slowing the reaction rate. nih.gov

Nitrosating Agent: Nitrous acid (HNO₂) is a common nitrosating agent, often formed in situ from nitrites (like sodium nitrite) under acidic conditions. libretexts.orgnih.gov Other nitrosating agents can include nitrogen oxides (e.g., N₂O₃, N₂O₄) and nitrosonium ions (NO⁺). libretexts.orgsci-hub.se

Favorable Conditions: The nitrosation of secondary amines typically occurs under acidic conditions (pH 2-5), which facilitate the formation of the active nitrosating species from nitrite. sci-hub.se However, nitrosation can also be catalyzed by other species, such as carbonyl compounds, under neutral or even basic conditions. nih.govacs.org

While no specific industrial processes have been documented to produce this compound as a primary product, its formation as an impurity is plausible in any process where methyl(2,2-dimethylpropyl)amine or its precursors are used in the presence of nitrites or other nitrosating agents. This could potentially include industries dealing with rubber, pesticides, or certain chemical syntheses where this amine might be used as an intermediate or be present as an impurity. nih.gov

Table 1: General Factors Influencing the Formation of N-Nitrosamines in Industrial Settings

| Factor | Description | Impact on this compound Formation |

| Precursor Amine Concentration | The amount of methyl(2,2-dimethylpropyl)amine available for reaction. | Higher concentrations can lead to increased formation. |

| Nitrosating Agent Concentration | The amount of nitrite or other nitrosating agents present. | Higher concentrations of nitrosating agents increase the reaction rate. |

| pH | The acidity or basicity of the environment. | Optimal formation is typically in acidic conditions (pH 2-5) for nitrite-based nitrosation. sci-hub.se |

| Temperature | The thermal conditions of the process. | Higher temperatures can increase the rate of formation, although they can also lead to the degradation of the nitrosamine. |

| Catalysts/Inhibitors | Presence of other chemical species. | Carbonyl compounds can catalyze formation. nih.govacs.org Antioxidants like ascorbic acid can act as inhibitors by scavenging nitrosating agents. |

| Steric Hindrance | The structural bulk around the amine nitrogen. | The neopentyl group in the precursor amine likely slows the rate of nitrosation due to steric hindrance. nih.gov |

Potential for Endogenous and Exogenous Formation Analogies in Biological Systems

Humans can be exposed to N-nitrosamines through two main pathways: exogenous exposure from pre-formed nitrosamines in the diet, air, or consumer products, and endogenous formation within the body. nih.gov

Exogenous Exposure Analogy:

Exogenous exposure to this compound would occur if this specific compound were present in food, water, or other consumer products. While not specifically reported, the general class of N-nitrosamines has been detected in a variety of items, including cured meats, cheese products, and tobacco smoke. sci-hub.se The formation in these products follows the same chemical principles as in industrial processes: the reaction of amines with nitrosating agents, often during processing or storage.

Endogenous Formation Analogy:

Endogenous formation of N-nitrosamines is a significant pathway of exposure. nih.gov This process primarily occurs in the acidic environment of the stomach, where dietary nitrites can react with amines from food or other sources to form N-nitrosamines. nih.govnih.gov

The potential for endogenous formation of this compound would depend on the ingestion of its precursor, methyl(2,2-dimethylpropyl)amine, along with sources of nitrite.

Sources of Precursors: The amine precursor could potentially be present in certain foods or be a metabolite of other ingested compounds.

Sources of Nitrosating Agents: Dietary nitrates, which are abundant in many vegetables, can be converted to nitrites by bacteria in the oral cavity and subsequently swallowed. nih.gov Nitrites are also used as preservatives in cured meats. sci-hub.se

The acidic conditions of the stomach provide a favorable environment for the nitrosation reaction. nih.govnih.gov Additionally, bacterial nitrosation can occur at a more neutral pH in other parts of the gastrointestinal tract, particularly in the achlorhydric stomach. nih.gov

Investigational Studies on Formation Kinetics and Thermodynamics

Specific kinetic and thermodynamic studies on the formation of this compound are not available in the public literature. However, the general principles governing the kinetics and thermodynamics of N-nitrosamine formation from secondary amines have been extensively studied and can be applied by analogy.

Kinetics:

The rate of N-nitrosamine formation is influenced by several factors, including the basicity and structure of the precursor amine, the concentration of reactants, pH, and temperature. nih.govrsc.org

The basicity of the amine is a crucial factor. Less basic amines are more readily nitrosated because a larger fraction is present in the unprotonated, reactive form at a given acidic pH. nih.gov Conversely, very basic amines will be predominantly in their protonated, unreactive form in acidic solutions. nih.gov

Steric hindrance plays a significant role in the kinetics of nitrosation. The bulky neopentyl group attached to the nitrogen in methyl(2,2-dimethylpropyl)amine would be expected to sterically hinder the approach of the nitrosating agent, thus decreasing the rate constant for its formation compared to less hindered secondary amines like dimethylamine. nih.gov

Thermodynamics:

Quantum chemical computations on the formation of various N-nitrosamines from secondary amines and nitrosating agents like dinitrogen trioxide (N₂O₃) have shown that these reactions are generally thermodynamically favorable, with negative Gibbs free energy changes. nih.govacs.org For example, studies on the reaction of secondary amines with N₂O₃ have indicated negative free energy changes of less than -19 kcal/mol. nih.govacs.org

Furthermore, theoretical studies on gas-phase nitrosation suggest that alkyl substitutions on the amine can activate the reaction by lowering the activation energy barrier for hydrogen abstraction, a key step in some nitrosation pathways. nist.gov While specific thermodynamic data for this compound is absent, the general exothermic and spontaneous nature of nitrosation reactions suggests its formation would also be thermodynamically favorable under appropriate conditions.

Table 2: General Kinetic and Thermodynamic Parameters for N-Nitrosamine Formation

| Parameter | General Findings for Secondary Amines | Relevance to this compound |

| Reaction Order | Typically complex, dependent on reactant concentrations and pH. Often first order in amine and variable order in nitrite. rsc.org | The specific reaction order would need to be determined experimentally. |

| Rate Constant (k) | Highly dependent on amine structure (basicity, steric hindrance) and reaction conditions. nih.govrsc.org | Expected to be lower than that of less sterically hindered amines like dimethylamine. |

| Activation Energy (Ea) | Relatively low for many nitrosation reactions, indicating they can proceed at moderate temperatures. nih.govacs.org | The specific value is unknown but is likely influenced by the steric bulk of the neopentyl group. |

| Gibbs Free Energy (ΔG) | Generally negative, indicating a spontaneous reaction under favorable conditions. nih.govacs.org | The formation is expected to be thermodynamically favorable. |

Analytical Chemistry Research for N Nitrosomethyl 2,2 Dimethylpropyl Amine

Advanced Chromatographic Techniques for Separation and Isolation

Chromatography stands as a cornerstone for the analysis of N-nitrosamines, providing the necessary separation from complex matrices. Both gas and liquid chromatography have been extensively developed for this class of compounds.

Gas Chromatography (GC) Coupled with Selective Detectors

Due to the volatile nature of many nitrosamines, gas chromatography is a well-established and effective technique for their analysis. filab.fr The coupling of GC with highly selective detectors enhances the sensitivity and specificity of detection, which is crucial due to the often trace-level presence of these compounds. filab.frrestek.com

Gas Chromatography-Thermal Energy Analyzer (GC-TEA) is a highly specific and sensitive technique for the detection of N-nitroso compounds. filab.frfilab.fr The TEA detector operates on the principle of pyrolyzing the N-nitroso compounds as they elute from the GC column. This process cleaves the N-NO bond, releasing a nitric oxide (NO) radical. chromatographytoday.com The released NO is then reacted with ozone in a reaction chamber, producing electronically excited nitrogen dioxide (NO2). As the excited NO2 decays to its ground state, it emits light in the near-infrared region, which is detected by a photomultiplier tube. chromatographytoday.comusp.org

This detection method is highly selective for compounds that can generate a thermally cleavable NO radical, making it particularly suitable for N-nitrosamines. filab.fr The performance of the GC-TEA system is characterized by its excellent sensitivity and low background interference, allowing for the detection of nitrosamines at very low concentrations. filab.frchromatographytoday.com The system demonstrates linear calibration curves over a range of concentrations, ensuring accurate quantification. chromatographytoday.com

Table 1: General Operating Principle of GC-TEA

| Step | Process | Description |

| 1 | Chromatographic Separation | The sample is injected into the GC, where individual compounds are separated based on their volatility and interaction with the stationary phase of the column. filab.fr |

| 2 | Pyrolysis | The separated compounds eluting from the GC column enter a high-temperature pyrolyzer, causing the N-NO bond in nitrosamines to break and release nitric oxide (NO). chromatographytoday.com |

| 3 | Chemiluminescent Reaction | The NO gas is mixed with ozone (O3), leading to a chemiluminescent reaction that produces excited nitrogen dioxide (NO2). filab.frusp.org |

| 4 | Detection | As the excited NO2 returns to its ground state, it emits photons of light, which are detected by a photomultiplier tube. The intensity of the light is proportional to the amount of the nitrosamine (B1359907). usp.org |

This table provides a general overview of the GC-TEA process.

Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (GC-MS/MS) are powerful tools for the identification and quantification of N-nitrosamines. gcms.czgcms.cz GC-MS provides structural information based on the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation patterns. nih.govcdnsciencepub.com Aliphatic nitrosamines are generally characterized by the presence of a molecular ion and a fragment corresponding to the loss of an OH group. nih.gov Subsequent fragmentation often occurs via alpha-cleavage, similar to aliphatic amines. nih.gov

For enhanced selectivity and sensitivity, especially in complex matrices, GC-MS/MS is employed. restek.comgcms.cz This technique involves selecting the molecular ion of the target nitrosamine, subjecting it to collision-induced dissociation (CID) to generate specific product ions, and then monitoring these transitions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves detection limits. gcms.cz The development of MRM methods for various nitrosamines has demonstrated excellent linearity and low detection limits, often in the parts-per-billion (ppb) range. restek.comshimadzu.com

Table 2: Common Fragmentation Patterns of Aliphatic N-Nitrosamines in GC-MS

| Ion | Formation Mechanism | Significance |

| [M]+ | Molecular Ion | Confirms the molecular weight of the compound. nih.gov |

| [M-OH]+ | Loss of a hydroxyl radical | A characteristic fragmentation pathway for many aliphatic nitrosamines. nih.govcdnsciencepub.com |

| Alpha-cleavage products | Cleavage of the C-C bond alpha to the nitrogen atom | Provides information about the alkyl substituents. nih.gov |

This table outlines general fragmentation behaviors observed for aliphatic N-nitrosamines.

Liquid Chromatography (LC) Methodologies for Nitrosamine Analysis (General applicability)

While GC is suitable for volatile nitrosamines, Liquid Chromatography (LC) is a valuable alternative, particularly for less volatile or thermally unstable compounds. sepscience.comsigmaaldrich.com LC coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become a primary method for nitrosamine analysis in various matrices, including pharmaceutical products. sepscience.comresearchgate.net

LC-MS/MS methods offer high sensitivity and selectivity, allowing for the quantification of trace-level nitrosamine impurities. researchgate.net The United States Pharmacopeia (USP) has published general chapters that include LC-MS based procedures for the determination of nitrosamine impurities in drug substances and products. sepscience.comsigmaaldrich.combioforumconf.com These methods often utilize reversed-phase chromatography for separation, followed by detection using either a triple quadrupole or a high-resolution mass spectrometer (HRMS). sepscience.comlabrulez.com The development of robust LC-MS/MS methods is crucial for ensuring the safety and quality of various consumer products. researchgate.net

Spectroscopic Characterization and Elucidation for Identification

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of chemical compounds.

Application of Nuclear Magnetic Resonance (NMR) in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used for the structural elucidation of molecules. researchgate.net For N-nitrosamines, NMR provides detailed information about the connectivity of atoms and the chemical environment of each nucleus. researchgate.netnih.gov

A notable feature in the NMR spectra of asymmetrical N-nitrosamines is the presence of two sets of signals for the atoms near the N-nitroso group. nih.govacanthusresearch.com This is due to the restricted rotation around the N-N bond, which results from the partial double-bond character of this bond, leading to the existence of E/Z (cis/trans) rotamers. acanthusresearch.com These rotamers are often stable enough to be distinguished by NMR, with different chemical shifts observed for the corresponding protons and carbons in each configuration. nih.govacanthusresearch.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques in the structural elucidation and quantification of chemical compounds. For N-nitrosamines, these methods provide characteristic spectral data that can aid in their identification.

Infrared (IR) Spectroscopy: The IR spectrum of an N-nitrosamine is characterized by several key absorption bands. The most significant of these is the N-N=O stretching vibration, which typically appears in the region of 1430-1530 cm⁻¹. The exact position of this band can be influenced by the molecular structure and the physical state of the sample. Another characteristic absorption is the N-N stretch, which is found in the 1000-1150 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: N-nitrosamines exhibit characteristic UV absorption due to the n→π* electronic transition of the N-N=O chromophore. This typically results in a weak absorption band in the 330-370 nm range and a stronger absorption band around 230-240 nm. These absorptions can be used for quantitative analysis, although the sensitivity may be lower compared to other methods.

Table 1: Typical Spectroscopic Data for N-Nitrosamines

| Spectroscopic Technique | Characteristic Absorption/Transition | Typical Wavenumber/Wavelength Range |

| Infrared (IR) Spectroscopy | N-N=O Stretch | 1430-1530 cm⁻¹ |

| N-N Stretch | 1000-1150 cm⁻¹ | |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | n→π* Transition | 330-370 nm |

| π→π* Transition | 230-240 nm | |

| Note: The exact absorption values can vary depending on the specific N-nitrosamine and the solvent used. |

Method Development and Validation for Trace Analysis

The detection of N-nitrosamines at trace levels, often required by regulatory bodies, necessitates the development and validation of highly sensitive and specific analytical methods.

Optimization of Sample Preparation and Extraction Protocols

Effective sample preparation is paramount for accurate trace analysis of N-nitrosamines. The goal is to isolate the target analytes from the sample matrix while minimizing interference and preventing analyte loss. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The choice of solvent and sorbent is critical and depends on the polarity of the nitrosamine and the nature of the sample matrix. For instance, a screening method for 12 different nitrosamines was established using UHPLC-MS/MS, highlighting the importance of robust sample preparation for multi-analyte methods. az-biopharm.de

Research on Limits of Detection and Quantification

Achieving low limits of detection (LOD) and quantification (LOQ) is a key objective in the analysis of N-nitrosamines. Research in this area focuses on enhancing the sensitivity of analytical instruments and optimizing sample preparation to concentrate the analytes. For example, a validated UHPLC-MS/MS method for N-Nitrosodimethylamine (NDMA) achieved an LOQ of 0.576 ng/mL and an LOD of 0.288 ng/mL in solution. az-biopharm.de These values correspond to 0.0144 ppm and 0.0072 ppm in the sample, respectively, demonstrating the high sensitivity required for regulatory compliance. az-biopharm.de

Table 2: Example LOD and LOQ for N-Nitrosodimethylamine (NDMA) Analysis

| Parameter | Value in Solution | Corresponding Value in Sample (Metformin 1000 mg tablet) |

| Limit of Detection (LOD) | 0.288 ng/mL | 0.0072 ppm |

| Limit of Quantification (LOQ) | 0.576 ng/mL | 0.0144 ppm |

| Source: Data from a validated UHPLC-MSMS method. az-biopharm.de |

Strategies for Preventing Artifactual Formation During Analysis

A significant challenge in N-nitrosamine analysis is the potential for their artifactual formation during sample storage and preparation. This can occur if precursor amines and nitrosating agents are present in the sample or are introduced during the analytical process. To mitigate this, various strategies are employed, such as the use of inhibitors like ascorbic acid or α-tocopherol, and controlling the pH and temperature of the sample.

Interlaboratory Comparison and Harmonization of Analytical Protocols

Interlaboratory comparison studies are essential for ensuring the reliability and comparability of analytical data for N-nitrosamines across different laboratories. These studies involve the analysis of common samples by multiple laboratories using their respective methods. The results help in identifying discrepancies, validating analytical methods, and working towards the harmonization of analytical protocols. Such harmonization is crucial for consistent regulatory oversight and quality control.

No Information Found for N-Nitrosomethyl(2,2-dimethylpropyl)amine

Following a comprehensive search of available scientific literature, no specific data or research findings were identified for the chemical compound this compound regarding its environmental behavior and transformation.

Extensive searches were conducted to locate information on the abiotic and biotic transformation processes of this compound, as outlined in the user's request. These searches included queries targeting its photolytic degradation, hydrolysis, oxidation, reduction, and microbial or enzymatic degradation.

The search results did not yield any studies, data tables, or detailed research findings pertaining specifically to this compound. The available scientific literature on nitrosamines focuses on more commonly studied analogues such as N-nitrosodimethylamine (NDMA) and other related compounds. However, in strict adherence to the user's instructions, information on these other nitrosamines has not been included in this response.

Therefore, it is not possible to generate the requested article on the "Environmental Behavior and Transformation of this compound" due to the absence of specific scientific information for this particular compound in the public domain based on the conducted searches.

Environmental Behavior and Transformation of N Nitrosomethyl 2,2 Dimethylpropyl Amine

Environmental Occurrence and Distribution Modeling of N-Nitrosomethyl(2,2-dimethylpropyl)amine

N-nitrosamines are a class of organic compounds that have been identified as environmental contaminants of concern. srce.hr Their general chemical structure consists of a nitroso group bonded to an amine. srce.hr These compounds can enter the environment through various pathways, including as byproducts of industrial processes and from the disinfection of wastewater containing precursor amines. srce.hrtulane.edu While specific data on the environmental occurrence of this compound is not widely available in scientific literature, its potential presence can be inferred from locations where its precursor amines, methylamine (B109427) and 2,2-dimethylpropylamine (neopentylamine), are used in conjunction with nitrosating agents.

The environmental distribution of nitrosamines is governed by their physicochemical properties and the characteristics of the surrounding environmental compartments. Modeling the distribution of these compounds is a complex task that considers factors such as their water solubility, vapor pressure, and partitioning behavior between water, soil, and air. unit.no For instance, nitrosamines with high mobility in soil have the potential to leach into groundwater. The environmental fate of nitrosamines can be influenced by processes such as photolysis, microbiological degradation, and plant metabolism. acs.org

Detection in Various Environmental Compartments (e.g., Water, Soil, Air)

Specific documented detections of this compound in water, soil, or air are not readily found in published environmental studies. However, the analytical methodologies developed for the detection of other nitrosamines, which are a class of probable human carcinogens, are well-established and would be applicable for the monitoring of this specific compound. ijpsjournal.comnih.gov

In water , the detection of nitrosamines at trace concentrations, often in the nanogram per liter (ng/L) range, is crucial. tulane.edu Highly sensitive and selective methods are required for this purpose. The most common and effective techniques involve chromatography coupled with mass spectrometry. ijpsjournal.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a versatile method suitable for a wide range of nitrosamines, including those that are less volatile or thermally unstable. europeanpharmaceuticalreview.com It offers high sensitivity and specificity, with detection limits for some nitrosamines reported to be as low as 2 ng/L in surface water, groundwater, and wastewater samples. tulane.edu

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is preferred for volatile nitrosamines. pmda.go.jp To enhance sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is often employed. pmda.go.jp

For soil matrices, methods have been developed to detect nitrosamines at levels below one microgram per kilogram (µg/kg). These methods often involve sample extraction followed by analysis using techniques like GC-MS or GC with a nitrogen-phosphorus detector (NPD).

In the air , N-nitrosamines can exist in the vapor phase. epa.gov Their detection typically involves drawing a known volume of air through an adsorbent cartridge, followed by solvent elution and analysis by GC-MS. epa.gov This method has been shown to be effective for determining the concentration of nitrosamines in ambient air. epa.gov

The table below summarizes the common analytical techniques used for the detection of nitrosamines in various environmental samples.

| Analytical Technique | Environmental Matrix | Typical Detection Limits | Reference |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water | 1.0 - 2.0 ng/mL | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Air, Water | < 1 µg/m³ (air) | epa.gov |

| Gas Chromatography-Thermal Energy Analyzer (GC-TEA) | Air, Water | High sensitivity for N-nitroso group | pmda.go.jp |

Transport, Partitioning, and Persistence in Aquatic and Terrestrial Systems

The transport, partitioning, and persistence of this compound in the environment are dictated by its chemical and physical properties. While experimental data for this specific compound is limited, its behavior can be inferred from its structure and by comparison with other well-studied nitrosamines.

Transport and Partitioning:

The mobility of nitrosamines in aquatic and terrestrial systems is largely influenced by their solubility in water and their tendency to adsorb to soil and sediment. scies.org The octanol-water partition coefficient (Kow), often expressed as LogKow, is a key parameter in predicting this behavior. scies.org A higher LogKow value suggests a greater tendency to associate with organic matter in soil and sediment, which can limit its transport in water. Conversely, compounds with lower LogKow values are generally more mobile in aquatic systems and have a higher potential to leach through soil and contaminate groundwater. scies.orgnih.gov

For this compound, the computed physicochemical properties can provide an indication of its likely environmental partitioning.

Persistence:

The persistence of nitrosamines in the environment is determined by their susceptibility to various degradation processes.

Biodegradation: Studies on other nitrosamines have shown that they can be biodegraded under both oxic (oxygen-rich) and anoxic (oxygen-poor) conditions. nih.gov The half-lives of some nitrosamines in groundwater recharge systems have been observed to be between 1.3 and 7 days, indicating that under the right conditions, they can be removed from these systems. nih.gov The structure of the alkyl groups can influence the rate of biodegradation.

Photolysis: Many nitrosamines are susceptible to degradation by sunlight (photolysis), particularly in the atmosphere and surface waters. acs.org However, the efficiency of photolysis can be reduced in the aqueous phase compared to the gas phase, potentially increasing their persistence in water bodies. tcmda.com

The table below presents the computed physicochemical properties for this compound.

| Property | Value | Interpretation |

| Molecular Weight | 130.19 g/mol | - |

| XLogP3-AA (Computed LogKow) | 1.2 | Indicates a moderate potential to partition to organic matter in soil and sediment. |

| Hydrogen Bond Donor Count | 0 | - |

| Hydrogen Bond Acceptor Count | 2 | May influence water solubility and interaction with environmental surfaces. |

| Rotatable Bond Count | 2 | Relates to the conformational flexibility of the molecule. |

Molecular Mechanisms of Biological Interaction and Biotransformation of N Nitrosomethyl 2,2 Dimethylpropyl Amine

Enzymatic Biotransformation Pathways and Metabolite Profiling

The biotransformation of N-nitrosamines is a critical determinant of their biological effects. This process is primarily mediated by enzymes that can convert the parent compound into a series of metabolites, some of which are highly reactive.

The principal pathway for the metabolic activation of most N-nitrosodialkylamines is the hydroxylation of the carbon atom immediately adjacent (the α-carbon) to the nitroso group. oup.comresearchgate.net This reaction is catalyzed by the superfamily of cytochrome P450 (CYP) enzymes. oup.comnih.govnih.gov This enzymatic oxidation is considered the rate-limiting step in the activation of these compounds, initiating a cascade that leads to the formation of DNA-reactive electrophiles. chemrxiv.org

For N-Nitrosomethyl(2,2-dimethylpropyl)amine, α-hydroxylation can theoretically occur on either the methyl group or the 2,2-dimethylpropyl (neopentyl) group. However, the α-carbon of the neopentyl group lacks a hydrogen atom, making hydroxylation at this position impossible. Therefore, metabolic activation via this pathway is restricted to the α-hydroxylation of the methyl group.

Several P450 isoforms are known to metabolize nitrosamines. mdpi.com Key isoforms include:

CYP2E1: This is a major enzyme involved in the metabolism of short-chain nitrosamines like N-nitrosodimethylamine (NDMA). oup.comnih.gov

CYP2A6: This isoform is also known to activate various nitrosamines. nih.govnih.gov

CYP2B1: This enzyme efficiently oxidizes both methyl and longer alkyl groups of nitrosamines. nih.gov

CYP3A4 and CYP2C: These isoforms have been shown to be involved in the dealkylation of nitrosamines that have larger, bulkier alkyl groups. oup.com

While direct studies on this compound are not available, the presence of a bulky neopentyl group suggests that isoforms other than CYP2E1, such as CYP2B1, CYP3A4, or CYP2C, may play a significant role in its metabolism. oup.com

Table 1: Key Cytochrome P450 Isoforms in Nitrosamine (B1359907) Metabolism

| P450 Isoform | Typical Nitrosamine Substrates | Relevance to this compound |

| CYP2E1 | Short-chain nitrosamines (e.g., NDMA) oup.comnih.gov | Potentially involved in methyl group hydroxylation. |

| CYP2A6 | Various nitrosamines (e.g., NNN, NDEA) nih.govnih.gov | Potential contributor to metabolic activation. |

| CYP2B1 | Nitrosamines with methyl and butyl groups nih.gov | Likely candidate due to efficiency with varied alkyl groups. |

| CYP3A4/2C | Nitrosamines with bulky alkyl groups oup.com | High relevance due to the bulky neopentyl group. |

The metabolic pathway initiated by α-hydroxylation of the methyl group of this compound is expected to produce a specific profile of metabolites.

Primary Metabolite: The direct product of CYP-mediated oxidation is an unstable α-hydroxynitrosamine: N-(hydroxymethyl)-N-(2,2-dimethylpropyl)nitrosamine. This intermediate has a very short half-life, on the order of seconds. nih.gov

Secondary Metabolites: The unstable α-hydroxynitrosamine spontaneously decomposes. This non-enzymatic rearrangement yields an aldehyde and an alkyl diazohydroxide. researchgate.netnih.gov For this compound, this decomposition would result in:

Formaldehyde (B43269) (HCHO): Formed from the hydroxylated methyl group. mdpi.com

(2,2-dimethylpropyl)diazohydroxide: This species is also unstable and serves as a precursor to the ultimate alkylating agent. nih.gov

Table 2: Predicted Metabolites of this compound via α-Hydroxylation

| Metabolite Type | Chemical Name | Formation Pathway |

| Primary | N-(hydroxymethyl)-N-(2,2-dimethylpropyl)nitrosamine | CYP-mediated α-hydroxylation of the methyl group. |

| Secondary | Formaldehyde | Spontaneous decomposition of the primary metabolite. mdpi.com |

| Secondary | (2,2-dimethylpropyl)diazohydroxide | Spontaneous decomposition of the primary metabolite. nih.gov |

Formation and Reactivity of Electrophilic Intermediates

The carcinogenicity and toxicity of nitrosamines are attributed to the formation of highly reactive electrophilic intermediates that can covalently bind to cellular macromolecules, including DNA. efpia.eu

The (2,2-dimethylpropyl)diazohydroxide formed during the decomposition of the primary metabolite undergoes further transformation. It is believed to tautomerize and lose water to generate a highly electrophilic (2,2-dimethylpropyl)diazonium ion . frontiersin.org

This diazonium ion is a potent alkylating agent. However, it is also highly unstable and can decompose by losing molecular nitrogen (N₂) to form a carbocation (a neopentyl cation). nih.govnih.gov

The stability of the resulting carbocation is a key factor in its subsequent reactions. While some nitrosamines form relatively stable carbocations that are more likely to react with water in a detoxification reaction, others form highly reactive species that readily alkylate DNA. nih.gov The neopentyl cation is a primary carbocation and is known to be unstable, often undergoing rearrangement. This high reactivity suggests a potential for significant interaction with cellular nucleophiles.

In addition to the diazonium ion and carbocation, the metabolic activation of this compound also produces formaldehyde . mdpi.com Formaldehyde is a well-known cytotoxic agent and carcinogen. It is a reactive electrophile that can react with DNA and proteins, forming cross-links and various adducts. mdpi.com Therefore, the toxicity of the parent nitrosamine is a composite of the effects of the alkylating species derived from the neopentyl group and the effects of the formaldehyde produced concurrently. mdpi.com

Some research also suggests that under certain conditions, P450 enzymes can perform further oxidation on the unstable α-hydroxynitrosamine before it decomposes, potentially leading to the formation of other reactive species like nitrosamides, although this is considered a minor pathway. nih.gov

Molecular Interactions with Cellular Macromolecules

The biological activity of this compound, like other N-nitrosamines, is contingent upon its metabolic activation into reactive electrophilic species. nih.govacs.org This bioactivation is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes, which transform the chemically stable parent compound into intermediates capable of covalently binding to cellular macromolecules, including DNA and proteins. nih.govresearchgate.net

Elucidation of DNA Adduct Formation Mechanisms

The primary mechanism for the metabolic activation of N-nitrosamines is enzymatic α-hydroxylation, a reaction that occurs at a carbon atom adjacent to the nitroso group. acs.orgresearchgate.netresearchgate.net For this compound, two potential sites exist for this oxidative attack: the methyl group and the 2,2-dimethylpropyl (neopentyl) group.

Metabolic Activation via Methyl α-Hydroxylation:

The α-hydroxylation of the methyl group is considered the predominant activation pathway due to lower steric hindrance compared to the bulky neopentyl group. nih.gov This reaction, mediated by CYP enzymes, forms an unstable intermediate, α-hydroxymethyl-(2,2-dimethylpropyl)nitrosamine. This intermediate spontaneously decomposes to yield formaldehyde and a highly reactive methyldiazonium ion. nih.gov The methyldiazonium ion is a potent electrophile that readily alkylates nucleic acids by forming covalent bonds with nucleophilic sites on DNA bases. nih.govacs.org This process leads to the formation of various methyl-DNA adducts, which are critical lesions in the initiation of carcinogenesis. nih.gov

Key methyl-DNA adducts expected to form from the metabolic activation of this compound are detailed in the table below.

Table 1: Proposed Methyl-DNA Adducts Formed from this compound Metabolism

| Adduct Name | Abbreviation | Site of Alkylation |

|---|---|---|

| 7-Methylguanine | N7-MeG | N7 position of guanine (B1146940) |

| O⁶-Methylguanine | O⁶-MeG | O⁶ position of guanine |

| 3-Methyladenine | N3-MeA | N3 position of adenine |

Metabolic Activation via Neopentyl α-Hydroxylation:

Hydroxylation at the α-carbon of the neopentyl group is sterically hindered by the adjacent quaternary carbon. Research on other asymmetric nitrosamines indicates that CYP enzymes preferentially oxidize the smaller, less-hindered alkyl group. nih.gov For instance, P450IIE1 efficiently catalyzes the demethylation but not the debutylation of N-nitrosobutylmethylamine. nih.gov Should this pathway occur for this compound, it would produce 2,2-dimethylpropanal (pivalaldehyde) and a (2,2-dimethylpropyl)diazonium ion. This would, in turn, lead to the formation of neopentyl-DNA adducts. The resulting neopentyl carbocation is prone to rearrangement, which could lead to a more complex profile of DNA adducts.

Investigation of Protein and Other Macromolecular Binding

The reactive electrophilic intermediates generated from this compound metabolism are not exclusively genotoxic; they can also react with other cellular nucleophiles present in proteins and RNA. nih.govnih.gov

Protein Alkylation: The methyldiazonium ion can covalently bind to nucleophilic amino acid residues within proteins. creative-proteomics.com The primary targets for such alkylation include the thiol group of cysteine and the nitrogen atoms in the side chains of histidine and lysine. creative-proteomics.comcreative-proteomics.com This alkylation can alter the protein's structure, disrupt its function, and interfere with cellular signaling pathways. creative-proteomics.com

Interaction with Other Macromolecules: The methyldiazonium ion can also alkylate RNA, forming adducts analogous to those found in DNA, such as N7-methylguanine. nih.gov Furthermore, formaldehyde, a stable byproduct of the methyl α-hydroxylation pathway, is a known cross-linking agent that can form DNA-protein and protein-protein cross-links, further contributing to cellular damage. nih.gov

Molecular Mechanisms of Detoxification and Clearance

In parallel with metabolic activation, organisms possess detoxification pathways that can neutralize this compound and its metabolites, facilitating their elimination. These detoxification mechanisms compete with the activation pathways and play a crucial role in modulating the ultimate biological effect of the compound. grantome.com

Denitrosation Pathways and Their Enzymatic Basis

Denitrosation is a significant detoxification pathway that involves the cleavage of the N-N bond, removing the nitroso group and thereby preventing the formation of the ultimate alkylating electrophiles. nih.gov This process can be catalyzed by CYP enzymes through at least two distinct mechanisms:

Oxidative Denitrosation: This pathway involves the oxidation of the nitrosamine, leading to the release of nitric oxide (NO) and the formation of the corresponding secondary amine, methyl(2,2-dimethylpropyl)amine.

Reductive Denitrosation: This mechanism involves a P450-dependent, one-electron reduction of the nitrosamine molecule. nih.govnih.gov This reductive cleavage also yields the parent secondary amine and a nitrogen oxide species.

The resulting methyl(2,2-dimethylpropyl)amine can be further metabolized or excreted from the body.

Conjugation Reactions and Excretion Mechanisms

Metabolites of this compound can undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. pjoes.com

Glucuronidation: This is a major conjugation pathway for nitrosamine metabolites. pjoes.commdpi.com Hydroxylated metabolites that may be formed through pathways other than α-hydroxylation (e.g., at the β- or γ-carbon of the neopentyl group) can be conjugated with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are highly water-soluble and are readily eliminated from the body, primarily via urine. pjoes.com

Other Conjugation Pathways: While glucuronidation is prominent, metabolites of nitrosamines may also be conjugated with sulfate or glycine, further aiding in their detoxification and excretion. pjoes.com

Table 2: Key Enzymes in the Biotransformation of this compound

| Pathway | Process | Key Enzyme Family | Proposed Function |

|---|---|---|---|

| Activation | α-Hydroxylation | Cytochrome P450 (CYP), e.g., CYP2E1, CYP2A6 | Generates unstable α-hydroxynitrosamines leading to DNA-alkylating diazonium ions. nih.govnih.gov |

| Detoxification | Denitrosation | Cytochrome P450 (CYP) | Cleaves the N-NO bond, preventing the formation of alkylating species. nih.govnih.gov |

| Detoxification | Conjugation | UDP-glucuronosyltransferases (UGTs) | Attaches glucuronic acid to metabolites, increasing water solubility for excretion. pjoes.commdpi.com |

Structure Activity Relationship Sar Studies for N Nitrosomethyl 2,2 Dimethylpropyl Amine Analogues

Influence of Alkyl Chain Branching and Steric Hindrance on Reactivity

The primary, rate-limiting step for the metabolic activation of most carcinogenic N-nitrosamines is the enzymatic α-hydroxylation by cytochrome P450 (CYP) enzymes, particularly CYP2E1. nih.govnih.govacs.org This reaction involves the abstraction of a hydrogen atom from a carbon atom adjacent to the nitroso group (the α-carbon), followed by the formation of an unstable α-hydroxynitrosamine. acs.orgresearchgate.net This intermediate then spontaneously decomposes to form highly reactive electrophilic species, such as diazonium ions, which are capable of alkylating DNA. acs.orgmdpi.com

For an asymmetrical nitrosamine (B1359907) like N-Nitrosomethyl(2,2-dimethylpropyl)amine, α-hydroxylation can theoretically occur at two distinct positions: the methyl group or the 2,2-dimethylpropyl group. However, research has consistently shown that steric bulk at the α-carbon significantly inhibits this metabolic activation step. nih.govacs.orgnih.gov

The 2,2-dimethylpropyl group features a quaternary carbon at the β-position, which effectively shields the α-methylene hydrogens. This steric hindrance makes it difficult for the large CYP enzyme active site to access and abstract a hydrogen from this position. Consequently, the metabolic activation of this compound is expected to show a strong preference for α-hydroxylation at the sterically unhindered methyl group. This selective metabolic pathway leads to the formation of formaldehyde (B43269) and a neopentyldiazonium ion. The alternative pathway, hydroxylation of the neopentyl group to produce 2,2-dimethylpropanal, is significantly less favored.

This principle is supported by studies on analogous compounds. For instance, the presence of a tert-butyl group, which completely lacks α-hydrogens on one side, can negate the genotoxicity of a nitrosamine, even when the other side is a metabolically labile methyl or ethyl group. nih.gov While the neopentyl group in this compound does possess α-hydrogens, their accessibility is severely restricted, leading to a similar deactivating effect on that side of the molecule.

The interaction between a substrate molecule and an enzyme is a highly specific, three-dimensional process. The steric profile of this compound plays a critical role in its ability to bind to the active site of metabolizing enzymes like CYP2E1. The bulky, space-filling nature of the neopentyl group imposes significant conformational constraints on the molecule.

For α-hydroxylation to occur, the target α-C-H bond must be positioned correctly relative to the enzymatic oxidizing species (the ferryl-oxo intermediate in CYP450). mdpi.com The steric clash between the neopentyl group and the amino acid residues lining the enzyme's active site would likely prevent the α-carbon of the neopentyl group from achieving this optimal orientation. In contrast, the small and accessible methyl group can readily fit into the active site, allowing for efficient metabolic attack. Therefore, the steric hindrance presented by the 2,2-dimethylpropyl substituent acts as a structural determinant, dictating the regioselectivity of the enzymatic reaction by sterically directing metabolism toward the less-hindered methyl group.

Comparative Analysis of this compound with Related N-Nitrosomethylalkylamines

Comparing this compound with its less-branched and unbranched analogues reveals the profound impact of alkyl structure on biotransformation and reactivity.

The biotransformation pathways of simple N-nitrosomethylalkylamines differ significantly from that of this compound due to the absence of significant steric hindrance.

N-Nitrosodimethylamine (NDMA): As a symmetric molecule, metabolic α-hydroxylation occurs at either methyl group, leading to the formation of formaldehyde and a highly reactive methyldiazonium ion. mdpi.comcdc.govjosorge.com This reactive intermediate is a potent methylating agent for DNA. mdpi.com

N-Nitrosomethylethylamine (NMEA): This asymmetrical nitrosamine can be hydroxylated at either the methyl or the ethyl group, leading to the formation of both methyldiazonium and ethyldiazonium ions, which can alkylate biological macromolecules.

N-Nitrosomethyl-tert-butylamine (NTBA): This compound is a critical analogue for comparison. The tert-butyl group has no α-hydrogens, completely blocking metabolic activation on that side of the molecule. nih.gov Metabolism can only proceed via hydroxylation of the methyl group. Studies have shown that NTBA is non-carcinogenic, suggesting that the formation of a tert-butyl diazonium ion is either prevented or the resulting ion is not effectively genotoxic, possibly due to its rapid rearrangement to a stable tert-butyl carbocation that preferentially reacts with water. nih.govresearchgate.net

This compound: Similar to NTBA, metabolic activation is directed almost exclusively to the methyl group due to the steric shielding of the neopentyl α-hydrogens. nih.govacs.org This leads to the preferential formation of a neopentyldiazonium ion. The fate and reactivity of this specific ion would determine the ultimate biological activity of the parent compound.

| Compound | Structure | Favored α-Hydroxylation Site(s) | Primary Reactive Intermediate(s) |

|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | CH₃-N(N=O)-CH₃ | Methyl | Methyldiazonium ion |

| N-Nitrosomethylethylamine (NMEA) | CH₃-N(N=O)-CH₂CH₃ | Methyl and Ethyl | Methyldiazonium ion, Ethyldiazonium ion |

| N-Nitrosomethyl-tert-butylamine (NTBA) | CH₃-N(N=O)-C(CH₃)₃ | Methyl (exclusive) | Methyldiazonium ion |

| This compound | CH₃-N(N=O)-CH₂C(CH₃)₃ | Methyl (preferential) | Neopentyldiazonium ion |

The key structural determinant governing the differential reactivity among these analogues is the degree of substitution on the α- and β-carbons of the alkyl chains.

α-Hydrogen Availability: The complete absence of α-hydrogens, as in the tert-butyl group of NTBA, provides a definitive block to this primary activation pathway. nih.gov

α-Carbon Steric Hindrance: The presence of bulky groups near the α-carbon, even when α-hydrogens are present, dramatically reduces the rate of enzymatic hydroxylation. The neopentyl group in this compound is a prime example of this steric inhibition. nih.govacs.org

β-Carbon Branching: Branching at the β-carbon, as seen in the neopentyl group, is the source of the steric hindrance that deactivates the adjacent α-carbon position.

Stability of Resulting Cations: The structure of the alkyl group also determines the stability of the carbocation formed after the loss of nitrogen from the diazonium ion. Simple primary carbocations are unstable, whereas the tertiary carbocation formed from NTBA is relatively stable. nih.gov This stability influences whether the reactive species will alkylate DNA or be quenched by other pathways, such as reaction with water. researchgate.net

Computational and Theoretical Chemistry Approaches in SAR

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools for elucidating the mechanisms of N-nitrosamine metabolism and predicting reactivity. mdpi.comnih.govresearchgate.net These approaches are invaluable for SAR studies, especially when experimental data is limited.

For this compound, computational models can be used to:

Calculate Activation Energy Barriers: Theoretical calculations can determine the free energy barriers for the initial hydrogen abstraction step at both the methyl and the neopentyl α-carbons. mdpi.comnih.gov It is highly probable that such calculations would confirm a significantly lower activation energy for hydroxylation of the methyl group compared to the sterically hindered neopentyl group, thus quantifying the pathway preference.

Model Enzyme-Substrate Docking: Molecular docking simulations can visualize how this compound and its analogues fit into the active site of CYP enzymes. These models can provide a structural basis for the observed steric hindrance, showing unfavorable interactions between the neopentyl group and the enzyme that prevent optimal positioning for reaction.

Analyze Intermediate Stability: Quantum chemical calculations can assess the stability and reaction profiles of the resulting diazonium ions and carbocations. nih.govresearchgate.net Studies have revealed that for non-carcinogenic nitrosamines like NTBA, the formation of a stable carbocation intermediate is thermodynamically controlled and more likely to result in harmless water adducts. nih.gov Similar calculations for the neopentyldiazonium ion derived from this compound could offer predictions about its potential reactivity and ultimate biological fate.

These computational approaches complement experimental SAR data, providing a mechanistic understanding at the molecular level that helps in predicting the biological activity of novel or untested nitrosamines. nih.govacs.org

Quantum Chemical Calculations of Reaction Profiles and Free Energy Barriers

Quantum chemical calculations offer a first-principles approach to understanding the stepwise activation and deactivation pathways of N-nitrosamines. nih.gov By modeling the reaction intermediates and transition states, it is possible to quantify the thermodynamic and kinetic parameters that govern the formation of reactive electrophilic species. nih.govresearchgate.net

The metabolic activation of many N-nitrosamines is initiated by an enzyme-catalyzed α-hydroxylation, a step that is typically strongly exothermic and not rate-determining. nih.govfrontiersin.org Subsequent steps, however, involve significant energy barriers that determine the fate of the molecule. These steps include proton transfer, formation of a diazonium cation, and its subsequent reaction to form either DNA adducts or less harmful water adducts. nih.govfrontiersin.org

Research employing quantum chemical calculations has provided detailed reaction profiles for a variety of N-nitrosamines, including carcinogenic compounds like N-nitrosodimethylamine (NDMA) and non-carcinogenic analogues such as N-nitrosomethyl-tert-butylamine (NTBA), which shares structural similarities with this compound. nih.govfrontiersin.org These calculations reveal consistent differences in the free energy profiles between carcinogenic and non-carcinogenic molecules. researchgate.netfrontiersin.org

For carcinogenic nitrosamines, the formation of the diazonium ion is followed by reactions to form DNA adducts and water adducts that have similar transition-state heights, suggesting kinetic control. nih.govfrontiersin.org In contrast, for non-carcinogenic nitrosamines like NTBA, the pathway favors the formation of a highly stable carbocation. nih.govfrontiersin.org

The calculated reaction and activation free energies for key steps in the metabolic activation of various N-nitrosamine analogues are presented below. All values are relative to the corresponding α-hydroxylated nitrosamine intermediate.

| Compound | Reaction Step | Reaction Free Energy (ΔG) | Activation Free Energy (ΔG‡) |

|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | Proton Transfer (1 → 2) | +6.3 | 25.1 |

| Diazonium Formation (2 → 3) | -42.33 | - | |

| Water Adduct Formation (3 → 6) | -66.4 | 17.4 | |

| N-Nitrosopiperidine (NPIP) | Proton Transfer (1 → 2) | +8.5 | 27.1 |

| Diazonium Formation (2 → 3) | -41.6 | - | |

| Water Adduct Formation (3 → 6) | -73.4 | 13.4 | |

| N-Nitrosomethyl-tert-butylamine (NTBA) | DNA Adduct Formation from Cation (4 → 5G) | -95.7 | - |

| Water Adduct Formation from Cation (4 → 6) | -76.3 | - |

Activation profiles are often calculated with the relative free energy of the α-hydroxylated N-nitrosamine intermediate set to 0 kcal/mol. nih.govfrontiersin.org Cases without an identified transition state are indicated by a dash. nih.govfrontiersin.org

Predictive Modeling of Reactive Intermediate Stability and Molecular Interactions

Predictive modeling based on quantum chemical calculations provides significant insights into the stability of reactive intermediates and their subsequent molecular interactions, which are key determinants of a nitrosamine's carcinogenic potential. nih.govfrontiersin.org The stability of the carbocation formed after the loss of dinitrogen from the diazonium ion is a critical factor distinguishing carcinogenic from non-carcinogenic nitrosamines. researchgate.netfrontiersin.org

For analogues like this compound, which can form a tertiary carbocation upon metabolic activation, the stability of this intermediate is expected to be high. This is consistent with findings for N-nitrosomethyl-tert-butylamine (NTBA), which also forms a stable tertiary carbocation (the t-butyl cation). nih.govfrontiersin.org Highly stable carbocations are less reactive and have a longer lifetime, allowing for thermodynamic control of subsequent reactions. researchgate.netfrontiersin.org This thermodynamic control favors the formation of the statistically preferred water adduct over DNA adducts. nih.govfrontiersin.org

In contrast, less stable carbocations, such as the methyl cation that would be formed from NDMA, are highly reactive. frontiersin.org For these species, the subsequent reactions are under kinetic control, and the formation of DNA adducts can be competitive with or even favored over the formation of water adducts. nih.govfrontiersin.org

The modeling of these interactions extends to the formation of DNA adducts. For instance, calculations for the reaction of the t-butyl cation derived from NTBA with guanine (B1146940) (to form a DNA adduct) and with water show that both reactions are barrierless. nih.govfrontiersin.org However, the thermodynamic preference for the water adduct, coupled with the high concentration of water in a cellular environment, suggests that detoxification pathways will predominate for nitrosamines that form highly stable carbocations. frontiersin.org

Predictive models for mutagenicity, such as those based on the TIMES (Tissue Metabolism Simulator) framework, incorporate these mechanistic insights. nih.govresearchgate.net They use structure-activity relationships to define structural boundaries for metabolic activation, including α-hydroxylation, and features that may mitigate or prevent DNA interaction. nih.govresearchgate.net The presence of bulky alkyl groups, such as the 2,2-dimethylpropyl (neopentyl) group, is a structural feature that influences the stability of the resulting carbocation and thus the predicted mutagenic potential. nih.govacs.org

| N-Nitrosamine Analogue | Primary Reactive Intermediate | Intermediate Stability | Favored Subsequent Reaction |

|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | Diazonium ion / Methyl cation | Low | Kinetically controlled; DNA and water adduct formation are competitive nih.govfrontiersin.org |

| N-Nitrosomethyl-tert-butylamine (NTBA) | t-Butyl cation | High | Thermodynamically controlled; Water adduct formation is favored nih.govfrontiersin.org |

| This compound (hypothesized) | Neopentyl cation | High (subject to rearrangement) | Thermodynamically controlled; Likely favors water adduct formation |

Advanced Research Directions and Emerging Methodologies for N Nitrosomethyl 2,2 Dimethylpropyl Amine

Development of Novel Synthetic Routes and Derivatization Strategies

The synthesis of N-nitrosamines is crucial for obtaining analytical standards and for conducting toxicological studies. researchgate.net Traditional methods for N-nitrosation often involve the use of strong acids and nitrite (B80452) salts, which can have environmental drawbacks. researchgate.net Consequently, research has shifted towards developing more benign and efficient synthetic methodologies.

Recent advancements in synthetic chemistry have introduced unconventional pathways for N-nitrosamine synthesis. researchgate.net These include electrochemical N-nitrosation of secondary amines using sodium or potassium nitrite, which avoids the need for strong acids and demonstrates good functional group tolerance. researchgate.net Another innovative approach utilizes tert-butyl nitrite (TBN) under solvent-free conditions, offering a broad substrate scope and simple product isolation. rsc.org Such methods could be adapted for the synthesis of N-Nitrosomethyl(2,2-dimethylpropyl)amine from its secondary amine precursor, N-methyl-2,2-dimethylpropylamine. A potential synthetic scheme is outlined below:

Table 1: Potential Novel Synthetic Route for this compound

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| N-methyl-2,2-dimethylpropylamine | tert-Butyl nitrite (TBN) | Solvent-free | This compound |

| N-methyl-2,2-dimethylpropylamine | Sodium nitrite | Electrochemical oxidation | This compound |

Derivatization strategies are paramount for enhancing the analytical detection of nitrosamines, particularly in complex matrices. researchgate.netnih.gov One common approach involves the denitrosation of the N-nitrosamine to its corresponding secondary amine, followed by derivatization to a more readily detectable species. researchgate.netnih.gov For instance, the resulting N-methyl-2,2-dimethylpropylamine could be reacted with reagents like p-toluenesulfonyl chloride or diethyl chlorothiophosphate to form sulfonamide or thiophosphoryl derivatives, respectively, which exhibit improved chromatographic behavior and mass spectrometric response. researchgate.netnih.gov Pre-column derivatization with fluorescent tags such as dansyl chloride or fluorenylmethoxycarbonyl chloride (Fmoc-Cl) has also been successfully employed for the analysis of other nitrosamines and could be applied to this compound. researchgate.net

Implementation of High-Throughput Analytical Platforms for Comprehensive Profiling

The need to screen for trace levels of nitrosamine (B1359907) impurities in a multitude of samples has spurred the development of high-throughput analytical platforms. digitellinc.com These platforms aim to reduce analysis time and increase sample throughput without compromising sensitivity and selectivity.

Tandem mass spectrometry (MS/MS) based methods are at the forefront of rapid nitrosamine analysis, allowing for the simultaneous detection and quantitation of multiple nitrosamines in a single run. digitellinc.com The integration of robotic sample preparation with advanced analytical techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) can create a fully automated and high-throughput workflow. For this compound, a high-throughput screening method would likely involve a simplified sample extraction followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Table 2: Illustrative High-Throughput Analytical Method Parameters